molecular formula C10H9ClF3NOS B14052220 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14052220
M. Wt: 283.70 g/mol
InChI Key: BLOQAQCYRALHOP-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be achieved through several routes. One common method involves the reaction of 3-amino-5-(trifluoromethylthio)benzene with 3-chloropropanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly for its unique functional groups that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the trifluoromethylthio group can participate in hydrophobic interactions, and the chloropropanone moiety can undergo nucleophilic attack. These interactions can affect various pathways and processes in biological systems, making the compound a potential candidate for further research in medicinal chemistry.

Comparison with Similar Compounds

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:

    1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one: Lacks the chlorine atom, affecting its reactivity and applications.

    3-Amino-5-trifluoromethyl[1,2,4]-triazole: Contains a triazole ring, offering different chemical properties and applications

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c11-2-1-9(16)6-3-7(15)5-8(4-6)17-10(12,13)14/h3-5H,1-2,15H2

InChI Key

BLOQAQCYRALHOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)SC(F)(F)F)C(=O)CCCl

Origin of Product

United States

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